Tempo 4-bromoacetamide

Descripción general

Descripción

Tempo 4-bromoacetamide is an organic compound that has garnered significant attention in scientific research due to its unique properties. It is a derivative of the stable nitroxyl radical Tempo, which has been extensively studied for its antioxidant and anti-inflammatory properties. The compound is known for its potential therapeutic and environmental applications.

Análisis Bioquímico

Biochemical Properties

Tempo 4-bromoacetamide plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as an inhibitor of certain enzymes. For instance, this compound can inhibit the activity of bromodomain-containing proteins, which are crucial for the regulation of gene transcription . This inhibition occurs through the binding of this compound to the acetylated lysine residues in the bromodomains, thereby preventing the interaction of these proteins with chromatin . Additionally, this compound has been shown to interact with other biomolecules, such as histone deacetylases, further influencing gene expression and cellular function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. One of the primary effects is its influence on cell signaling pathways. By inhibiting bromodomain-containing proteins, this compound can alter the acetylation status of histones, thereby affecting gene expression . This can lead to changes in cellular metabolism and the activation or repression of specific genes. Furthermore, this compound has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy . The compound’s ability to modulate cellular metabolism also suggests its potential use in treating metabolic disorders .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through the inhibition of enzyme activity. This compound binds to the active sites of enzymes, such as bromodomain-containing proteins, preventing their interaction with acetylated lysine residues on histones . This binding inhibits the enzymes’ ability to regulate gene transcription, leading to changes in gene expression and cellular function . Additionally, this compound can induce changes in the conformation of proteins, further influencing their activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of enzyme activity . Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with critical metabolic pathways and the accumulation of toxic metabolites . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its role in the oxidation of primary alcohol groups in polysaccharides . The compound acts as a catalyst in this reaction, facilitating the conversion of alcohol groups to carboxyl groups . This process is crucial for the production of oxidized cellulose fibers, which have numerous industrial applications . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its affinity for different cellular compartments, such as the cytoplasm and nucleus . These interactions play a critical role in determining the compound’s overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and proteins . This compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . For instance, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can modulate gene expression by interacting with chromatin . Additionally, the compound’s activity may be regulated by its localization to specific organelles, such as the endoplasmic reticulum and mitochondria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tempo 4-bromoacetamide can be synthesized through various methods. One common synthetic route involves the addition of bromine to a solution of cyanomethylbenzamide in a saturated aliphatic carboxylic acid, such as glacial acetic or propionic acid . This method yields high purity and consistent results.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Tempo 4-bromoacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.

Substitution: The bromine atom in this compound can be substituted with other functional groups, leading to a variety of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce different oxidized derivatives, while substitution reactions can yield a wide range of substituted compounds .

Aplicaciones Científicas De Investigación

Tempo 4-bromoacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in oxidation reactions.

Biology: The compound is employed as a radical marker and structural probe in biological systems, often in conjunction with electron spin resonance spectroscopy.

Medicine: this compound has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.

Industry: It is used in the production of various functional materials and as a mediator in controlled radical polymerization.

Mecanismo De Acción

The mechanism of action of Tempo 4-bromoacetamide involves its interaction with molecular targets and pathways. The compound exerts its effects primarily through its stable nitroxyl radical, which can participate in redox reactions. This allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . Additionally, its ability to undergo various chemical reactions makes it a versatile tool in organic synthesis and catalysis .

Comparación Con Compuestos Similares

Similar Compounds

N-Bromoacetamide: Used for bromohydration and bromofluorination of alkenes.

4-Iodoacetamido-TEMPO: Another derivative of Tempo with similar properties.

Mito-TEMPO: A derivative used in mitochondrial research.

Uniqueness

Tempo 4-bromoacetamide stands out due to its unique combination of stability and reactivity. Its stable nitroxyl radical allows it to participate in a wide range of chemical reactions, making it a valuable tool in both research and industrial applications. Additionally, its potential therapeutic properties add to its significance in scientific research.

Propiedades

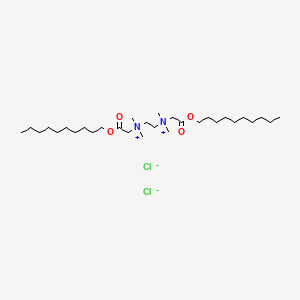

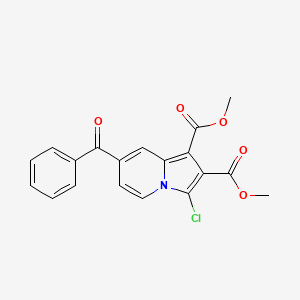

InChI |

InChI=1S/C11H20BrN2O2/c1-10(2)5-7(8(12)9(13)15)6-11(3,4)14(10)16/h7-8H,5-6H2,1-4H3,(H2,13,15) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUNLQFXOHUOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)C(C(=O)N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276436, DTXSID30947434 | |

| Record name | Tempo 4-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24567-97-3, 125342-81-6 | |

| Record name | Tempo 4-bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024567973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tempo 4-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)

![Methyl 2-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-3-[(4-methoxy-2-nitrophenyl)carbamoyl]-3-oxopropanoate](/img/structure/B1197194.png)